Tris(3-fluorophenyl)phosphine

Description

Evolution of Phosphine (B1218219) Ligands in Catalysis and Coordination Chemistry

Phosphine ligands have been instrumental in the advancement of homogeneous catalysis. gessnergroup.com Initially, simple, achiral phosphines like triphenylphosphine (B44618) were widely used, facilitating fundamental discoveries in reactions such as hydroformylation and cross-coupling. The development of first- and second-generation phosphine ligands, however, often required harsh reaction conditions, and the scope of their applications was limited. wikipedia.org The quest for higher efficiency, selectivity, and broader substrate scope has led to a continuous evolution in ligand design. snnu.edu.cn

This evolution has seen the development of ligands with precisely controlled properties. tcichemicals.com Researchers have moved from simple monodentate phosphines to more complex structures, including bidentate and polydentate phosphines, which can form more stable chelate complexes with metal centers. wikipedia.org The introduction of chirality, either at the phosphorus atom (P-chiral) or on the ligand backbone, was a major breakthrough, enabling the rise of asymmetric catalysis for producing enantiomerically pure compounds. jst.go.jpnih.gov Modern ligand design now focuses on creating highly active and specialized phosphines, often through advanced synthetic strategies like late-stage C-H activation, to meet the demands of increasingly complex chemical transformations. snnu.edu.cn

Significance of Aryl and Fluoroaryl Substituents on Phosphine Properties

The substituents on the phosphorus atom profoundly influence the ligand's properties, which in turn dictate the behavior of the resulting metal catalyst. tcichemicals.com Aryl groups, in general, allow for the modulation of both steric bulk and electronic effects. The steric hindrance of a phosphine ligand, often quantified by Tolman's cone angle, is a critical parameter that can affect coordination numbers, reaction rates, and selectivity. libretexts.org

The introduction of fluorine atoms or fluorinated substituents onto the aryl rings—creating fluoroarylphosphines—imparts unique characteristics. researchgate.net Fluorine is a highly electronegative atom, and its presence generally reduces the basicity (σ-donating ability) of the phosphine ligand. libretexts.org Simultaneously, it enhances the ligand's π-acceptor character by lowering the energy of the P-C σ* anti-bonding orbitals, which can accept electron density from filled metal d-orbitals. wikipedia.orglibretexts.org This combination of reduced σ-donation and enhanced π-acidity can stabilize electron-rich metal centers and influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. Fluoroarylphosphines are also noted for having a higher steric demand compared to their non-fluorinated counterparts. researchgate.net

Positioning Tris(3-fluorophenyl)phosphine within the Landscape of Advanced Ligand Design

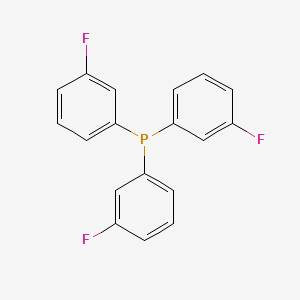

This compound, with its chemical formula (3-FC₆H₄)₃P, is a specific example of a fluoroarylphosphine that holds a distinct place in advanced ligand design. ontosight.ai The placement of the fluorine atom at the meta position of the phenyl rings provides a unique electronic and steric profile compared to its ortho- and para-substituted isomers.

This compound serves as a valuable ligand in coordination chemistry, forming stable complexes with a variety of transition metals, including palladium, rhodium, gold, and iron. ontosight.aiingentaconnect.comnih.govtandfonline.com For example, it reacts with gold(I) chloride precursors to form the linear complex Chloro[this compound]gold(I). nih.govresearchgate.net It has also been used to create diiron complexes that mimic the active sites of [FeFe]-hydrogenases. ingentaconnect.comtandfonline.comtandfonline.com

In catalysis, the electronic properties conferred by the fluorine atoms make this compound an effective ligand for various transformations. ontosight.ai It has been employed in palladium-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon bonds. ontosight.ai The specific electronic nature of the ligand can enhance catalyst efficiency and influence the outcome of these reactions. ontosight.ai The synthesis of new quaternary phosphonium (B103445) salts from reactions of this compound with acrylic acid derivatives has also been explored. researchgate.net Its utility as a building block and a modulator of catalytic activity positions it as a significant tool for researchers developing new synthetic methodologies and advanced materials. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₂F₃P | thermofisher.comaksci.combiosynth.com |

| IUPAC Name | tris(3-fluorophenyl)phosphane | thermofisher.comfishersci.se |

| CAS Number | 23039-94-3 | thermofisher.comaksci.comsigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 316.26 g/mol | biosynth.comavantorsciences.com |

| Appearance | White solid / powder | ontosight.ailookchem.com |

| Melting Point | 60°C to 63°C | fishersci.sefluorochem.co.uk |

| Boiling Point | 371.1°C at 760 mmHg | lookchem.comchemsrc.com |

| Solubility | Good solubility in organic solvents | ontosight.ai |

Structure

2D Structure

Propriétés

IUPAC Name |

tris(3-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTRINLXFPIWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177592 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-94-3 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23039-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23039-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris 3 Fluorophenyl Phosphine

Halophosphine Precursor Approaches

The most common and direct methods for synthesizing triarylphosphines, including Tris(3-fluorophenyl)phosphine, involve the use of phosphorus trihalides as the phosphorus source. These electrophilic phosphorus compounds readily react with nucleophilic organometallic reagents.

The reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with an appropriate organometallic reagent is a cornerstone of phosphine (B1218219) synthesis. nih.govbeilstein-journals.org This method involves the formation of a nucleophilic 3-fluorophenyl species, which then displaces the halide atoms on the phosphorus center.

Grignard Reagents: The Grignard reaction is a widely employed method for forming carbon-phosphorus bonds. google.com In this approach, 3-bromofluorobenzene or 3-chlorofluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the 3-fluorophenylmagnesium halide Grignard reagent. This reagent is then carefully added to a solution of phosphorus trichloride. The reaction proceeds through a stepwise substitution of the three chlorine atoms, ultimately yielding this compound. A similar method is used for the synthesis of the analogous compound, Tris(4-fluorophenyl)phosphine (B91858), from 4-bromofluorobenzene. researchgate.net

Organolithium Compounds: Organolithium reagents serve as a powerful alternative to Grignard reagents and are known for their high reactivity. wikipedia.orgsigmaaldrich.com 3-Fluorophenyllithium (B15423450) can be prepared via lithium-halogen exchange from a 3-halo-fluorobenzene (e.g., 3-bromofluorobenzene) and an alkyllithium reagent like n-butyllithium, typically at low temperatures. The resulting 3-fluorophenyllithium is then reacted with phosphorus trichloride to afford the desired product. rsc.orgworktribe.com Due to their high reactivity, reactions with organolithium reagents are often very fast, even at reduced temperatures. wikipedia.org

| Reagent Type | Typical Precursor | Reagents | Solvent | General Conditions |

| Grignard Reagent | 3-Bromofluorobenzene | 1. Mg, PCl₃ | Anhydrous THF or Ether | Formation of Grignard followed by addition to PCl₃, often at 0 °C to reflux. google.com |

| Organolithium | 3-Bromofluorobenzene | 1. n-BuLi, PCl₃ | Anhydrous THF or Ether | Halogen-lithium exchange at low temp. (-78 °C), followed by reaction with PCl₃. wikipedia.org |

This subsection elaborates on the phosphorus-containing reactant in the aforementioned nucleophilic substitutions. Phosphorus trihalides, with the general formula PX₃ (where X = Cl, Br), are the most common electrophilic phosphorus precursors for these syntheses. libretexts.orgsridianti.com Phosphorus trichloride (PCl₃) is particularly prevalent due to its commercial availability and appropriate reactivity. youtube.com

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the 3-fluorophenyl Grignard or organolithium reagent on the electrophilic phosphorus atom of PCl₃. This results in the displacement of a chloride ion and the formation of a C-P bond. The process is repeated two more times to form the trisubstituted phosphine. Careful control of stoichiometry and reaction conditions is necessary to ensure complete substitution and maximize the yield of the desired product while minimizing the formation of mono- and di-substituted byproducts.

Alternative Synthetic Routes

Beyond the classical organometallic approaches, other methods have been developed for the synthesis of phosphines. These routes can be advantageous when the required organometallic reagents are difficult to prepare or when sensitive functional groups are present in the target molecule.

A variety of reducing agents are effective for this transformation. Silanes, such as trichlorosilane (B8805176) (HSiCl₃) or tetramethyldisiloxane (TMDS), are commonly used, often in the presence of a catalyst. organic-chemistry.org Other methods include the use of diisobutylaluminum hydride or a combination of a methylation reagent followed by lithium aluminum hydride. organic-chemistry.org A method for reducing phosphine oxides to phosphines using phosphonic acid and iodine under solvent-free conditions has also been reported, offering a cost-effective and environmentally friendly option. organic-chemistry.orgfigshare.com The reduction of the analogous Tris(4-fluorophenyl)phosphine oxide is a known preparative method, suggesting this route is highly viable for the 3-fluoro isomer. researchgate.net

| Reducing System | Key Features |

| Silanes (e.g., HSiCl₃, TMDS) | Widely used, often requires a catalyst; good functional group tolerance. organic-chemistry.org |

| Metal Hydrides (e.g., LiAlH₄) | Powerful reducing agents; may require prior activation of the P=O bond. organic-chemistry.org |

| Phosphonic Acid / Iodine | Solvent-free conditions, cost-effective, good yields. organic-chemistry.orgfigshare.com |

Recent advancements in C-P bond formation include metal-free approaches. P-Arylation using diaryliodonium salts represents one such strategy. In this type of reaction, a phosphorus nucleophile, such as a silylphosphine or a phosphide, attacks a hypervalent iodine compound, leading to the transfer of an aryl group. While specific examples for the synthesis of this compound using this method are not prominent in the literature, the general methodology provides a potential metal-free pathway to triarylphosphines.

Hydrophosphination is an atom-economical process that involves the addition of a P-H bond across an unsaturated carbon-carbon bond (e.g., an alkene or alkyne). researchgate.netbris.ac.uk The synthesis of a triarylphosphine like this compound via this route is less direct than substitution methods. It would likely require a multi-step process, potentially involving the hydrophosphination of a suitable substrate with a primary phosphine (RPH₂) or secondary phosphine (R₂PH) containing the 3-fluorophenyl group, followed by further functionalization. acs.org While a powerful tool for creating specific phosphine architectures, it is not a standard method for producing simple, symmetric triarylphosphines. rsc.org

Synthetic Optimization and Green Chemistry Principles

While specific research focusing exclusively on the synthetic optimization and green chemistry applications for this compound is limited in publicly available literature, general principles for the synthesis of triarylphosphines can be applied. The primary goals in optimizing such syntheses are to improve reaction yield, minimize waste, reduce energy consumption, and use less hazardous materials, all of which are core tenets of green chemistry.

A common route for synthesizing triarylphosphines is the Grignard reaction, which involves reacting phosphorus trichloride (PCl₃) with the corresponding arylmagnesium bromide—in this case, 3-fluorophenylmagnesium bromide. nih.govallhdi.com Optimization of this pathway typically involves fine-tuning reaction parameters such as temperature, addition rate of reagents, and reactant stoichiometry to maximize the yield of the desired trisubstituted phosphine and minimize the formation of mono- and di-substituted byproducts.

From a green chemistry perspective, optimization would also focus on the choice of solvent to reduce environmental impact and the development of efficient workup procedures to decrease waste generation. beilstein-journals.org Furthermore, exploring alternative, more atom-economical synthetic routes, such as direct catalytic arylation of phosphine sources, represents an ongoing goal in the field.

Catalytic Efficiency Enhancements

Modern synthetic strategies for phosphine compounds increasingly rely on transition-metal catalysis to enhance efficiency and provide alternatives to traditional methods like the Grignard reaction. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming carbon-phosphorus bonds. researchgate.netnih.gov While specific studies detailing the palladium-catalyzed synthesis of this compound are not prominent, the general methodology involves coupling an aryl halide or triflate with a phosphorus nucleophile.

Enhancements in catalytic efficiency for such reactions are typically achieved through:

Ligand Design: Developing sophisticated phosphine ligands for the palladium catalyst that promote high turnover numbers and turnover frequencies, thus allowing for lower catalyst loadings.

Catalyst Stability: Using robust catalysts, such as palladium on charcoal (Pd/C), which can be easily recovered and potentially recycled, aligning with green chemistry principles. researchgate.net

Reaction Conditions: Optimizing temperature, pressure, and reaction time to ensure complete conversion while minimizing energy consumption and the formation of degradation products.

The table below illustrates a hypothetical optimization of catalyst loading for a generic palladium-catalyzed phosphination reaction, demonstrating a key aspect of enhancing catalytic efficiency.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 5.0 | 12 | 85 |

| 2 | 2.5 | 12 | 83 |

| 3 | 1.0 | 12 | 81 |

| 4 | 0.5 | 24 | 75 |

Note: This data is representative of general catalytic reactions and not specific to the synthesis of this compound.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the selectivity of the product. In Grignard-based syntheses, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent. The solvent's ability to solvate the magnesium center is crucial for the reagent's reactivity. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, the solvent's polarity and coordinating ability can significantly affect the catalytic cycle. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often employed. beilstein-journals.org The ideal solvent should effectively dissolve reactants and the catalyst complex while facilitating the key steps of oxidative addition and reductive elimination.

Green chemistry principles guide the selection of solvents towards those with lower environmental toxicity, higher biodegradability, and lower volatility. The exploration of more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) as alternatives to traditional solvents like THF or DMF is an active area of research in synthetic chemistry.

The following table demonstrates how solvent choice can impact the outcome of a typical cross-coupling reaction.

Table 2: Influence of Solvent on a Representative Aryl Phosphination Reaction

| Entry | Solvent | Dielectric Constant (20°C) | Reaction Yield (%) | Selectivity for Triarylphosphine (%) |

|---|---|---|---|---|

| 1 | Toluene | 2.4 | 65 | 88 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 82 | 95 |

| 3 | Acetonitrile (MeCN) | 37.5 | 78 | 92 |

| 4 | N,N-Dimethylformamide (DMF) | 36.7 | 85 | 94 |

Note: This data is illustrative of general solvent effects in cross-coupling reactions and is not specific to the synthesis of this compound.

Coordination Chemistry of Tris 3 Fluorophenyl Phosphine

Electronic and Steric Properties as a Ligand

The electronic and steric properties of a phosphine (B1218219) ligand are critical determinants of the stability, reactivity, and catalytic activity of its metal complexes. In Tris(3-fluorophenyl)phosphine, the presence of fluorine atoms in the meta positions of the phenyl rings significantly modulates these properties compared to its non-fluorinated counterpart, Triphenylphosphine (B44618).

Influence of meta-Fluorine Substitution on Ligand Properties

The fluorine atom is highly electronegative, and its placement on the aryl ring influences the electronic character of the phosphorus atom primarily through the inductive effect. When substituted at the meta position, the strong electron-withdrawing nature of fluorine pulls electron density from the phenyl ring. This inductive withdrawal is transmitted to the phosphorus atom, reducing the electron density of its lone pair. Consequently, this makes the ligand a weaker electron donor compared to Triphenylphosphine.

This reduction in electron density at the phosphorus center has a dual effect: it decreases the ligand's basicity and σ-donating capability while simultaneously enhancing its π-acceptor properties.

Comparison of Electronic Effects with other Fluorinated and Non-Fluorinated Triarylphosphines

The electronic properties of this compound are best understood when compared with related triarylphosphines, such as the non-fluorinated Triphenylphosphine and the isomeric Tris(4-fluorophenyl)phosphine (B91858). The position of the fluorine substituent (meta vs. para) subtly alters the electronic effects. While both isomers are less basic than Triphenylphosphine due to the electron-withdrawing fluorine atoms, their effects on a metal center are nuanced.

A common method to quantify the electronic effect of a phosphine ligand is to measure the CO stretching frequency (ν(CO)) in a standard metal carbonyl complex, such as [Ni(CO)₃L]. A stronger σ-donating or weaker π-accepting ligand increases electron density on the metal, leading to more back-donation into the CO π* orbitals and a lower ν(CO) frequency. Conversely, a weaker σ-donor or stronger π-acceptor ligand like this compound results in a higher ν(CO) frequency.

| Ligand | pKa | Tolman Electronic Parameter (ν(CO) in cm⁻¹) [Ni(CO)₃L] |

|---|---|---|

| This compound | < 1.03 (estimated) | > 2068.9 (estimated) |

| Tris(4-fluorophenyl)phosphine | 1.03 | 2071.5 |

| Triphenylphosphine | 2.73 wikipedia.org | 2068.9 tamu.edu |

Basicity and σ-Donating Character

The basicity of a phosphine ligand, often measured by its pKa value, is a direct indicator of its σ-donating ability. The electron-withdrawing fluorine atoms in this compound decrease the availability of the phosphorus lone pair for donation to a proton or a metal center. This results in a significantly lower basicity compared to Triphenylphosphine (pKa = 2.73) wikipedia.org. Studies on a range of para-substituted triarylphosphines have shown that Tris(4-fluorophenyl)phosphine has a pKa of 1.03, and it is expected that the meta-substituted isomer has a similarly low basicity researchgate.net. This reduced σ-donation leads to a weaker M-P bond in metal complexes compared to those with more electron-rich phosphines, assuming π-effects are similar.

π-Acceptor Character

While phosphines are primarily σ-donors, they also exhibit π-acceptor (or π-acid) character. This arises from the interaction of filled metal d-orbitals with empty σ* (P-C) antibonding orbitals of the phosphine ligand. The electron-withdrawing fluorine substituents lower the energy of these P-C σ* orbitals, making them more accessible for back-donation from the metal. Consequently, this compound is a more effective π-acceptor ligand than Triphenylphosphine. This enhanced π-acidity can help stabilize electron-rich, low-valent metal centers. The increase in ν(CO) for fluorinated phosphine-metal carbonyl complexes compared to their Triphenylphosphine analogues is clear evidence of this enhanced π-acceptor character tamu.edu.

Steric Parameters (e.g., Cone Angle)

| Ligand | Tolman Cone Angle (θ) |

|---|---|

| This compound | ~145° (estimated) |

| Tris(4-fluorophenyl)phosphine | ~145° (estimated) |

| Triphenylphosphine | 145° wikipedia.org |

Formation and Characterization of Metal Complexes

This compound readily forms coordination complexes with a variety of transition metals, particularly those in the middle to late d-block. The synthesis of these complexes typically involves the reaction of a labile metal precursor with the phosphine ligand in an appropriate solvent. Ligand substitution is a common synthetic route, where a weakly bound ligand (such as a solvent molecule, carbon monoxide, or cyclooctadiene) in a metal precursor is displaced by this compound. For example, complexes can be prepared from precursors like Wilkinson's catalyst, [RhCl(PPh₃)₃], or various metal carbonyls.

The characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques:

X-ray Crystallography: This technique provides definitive structural information, including precise M-P and other bond lengths and angles. This data offers direct insight into the steric and electronic interactions within the complex.

NMR Spectroscopy: ³¹P NMR is particularly diagnostic. The coordination of the phosphine to a metal center results in a significant change in the phosphorus chemical shift compared to the free ligand. Coupling between the phosphorus nucleus and other magnetically active nuclei (like ¹⁹⁵Pt, ¹⁰³Rh, or ¹⁹F) can provide further structural information.

Infrared (IR) Spectroscopy: For complexes containing carbonyl ligands, the position of the ν(CO) stretching bands in the IR spectrum serves as an effective probe of the electronic properties of the this compound ligand. As a weaker σ-donor and stronger π-acceptor than Triphenylphosphine, its complexes exhibit higher ν(CO) frequencies tamu.edu.

Cyclic Voltammetry: This electrochemical technique is used to determine the redox potentials of the metal center. The electron-withdrawing nature of the this compound ligand tends to make the metal center more difficult to oxidize, resulting in higher oxidation potentials compared to complexes with more electron-donating phosphines.

Through these methods, a comprehensive understanding of the structure, bonding, and electronic nature of metal complexes featuring the this compound ligand can be achieved.

Transition Metal Complexes

Diiron dithiolate complexes containing this compound have been synthesized as structural and functional mimics of the active site of [FeFe]-hydrogenases. These enzymes are highly efficient catalysts for hydrogen production in nature. The introduction of the this compound ligand allows for the fine-tuning of the electronic and steric environment around the diiron center.

The synthesis of diiron butane-1,2-dithiolate pentacarbonyl complexes featuring a this compound ligand has been achieved through a decarbonylation reaction. The reaction of the hexacarbonyl complex [Fe₂(CO)₆{µ-SCH₂CH(CH₂CH₃)S}] with this compound in the presence of a decarbonylating agent such as Me₃NO·2H₂O yields the monosubstituted complex [Fe₂(CO)₅{P(3-C₆H₄F)₃}{µ-SCH₂CH(CH₂CH₃)S}].

Spectroscopic characterization provides key insights into the structure and bonding of these complexes.

Infrared (IR) Spectroscopy: The IR spectra of these complexes show characteristic strong absorption bands corresponding to the terminal carbonyl (CO) ligands. The substitution of a CO ligand with the more electron-donating this compound ligand results in a shift of the ν(CO) bands to lower frequencies compared to the parent hexacarbonyl complex. This shift is indicative of increased electron density on the iron centers, leading to stronger back-bonding into the π* orbitals of the remaining CO ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are instrumental in confirming the structure of these complexes. The ³¹P{¹H} NMR spectrum of [Fe₂(CO)₅{P(3-C₆H₄F)₃}{µ-SCH₂CH(CH₂CH₃)S}] typically exhibits a singlet, confirming the coordination of the phosphine ligand to one of the iron atoms. The chemical shift provides information about the electronic environment of the phosphorus atom. The ¹H NMR spectrum displays signals corresponding to the protons of the dithiolate bridge and the phenyl rings of the phosphine ligand.

Single-crystal X-ray diffraction analysis has provided definitive structural information for diiron dithiolate complexes bearing the this compound ligand. In the solid state, the complex [Fe₂(CO)₅{P(3-C₆H₄F)₃}{µ-SCH₂CH(CH₂CH₃)S}] adopts a distorted square pyramidal geometry around each iron atom. The two iron atoms are bridged by the two sulfur atoms of the butane-1,2-dithiolate ligand.

The this compound ligand typically occupies an apical position on one of the iron atoms, minimizing steric interactions with the other ligands. The Fe-P bond length is a key parameter, providing insight into the strength of the iron-phosphine bond. The Fe-Fe bond distance is also a critical feature, indicating the nature of the metal-metal interaction. The coordination geometry is further defined by the bond angles around the iron centers and the dihedral angles within the dithiolate bridge.

Table 1: Selected Bond Lengths and Angles for a Diiron Dithiolate Complex with this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Fe-Fe | 2.52 Å (approx.) |

| Fe-P | 2.24 Å (approx.) |

| Fe-S (avg) | 2.27 Å (approx.) |

| Fe-C (avg) | 1.78 Å (approx.) |

| C-O (avg) | 1.14 Å (approx.) |

| Bond Angles (°) | |

| P-Fe-S (avg) | 95-100° |

| S-Fe-S | 80-85° |

| Fe-S-Fe | 68-72° |

Note: The values presented are approximate and can vary slightly depending on the specific crystal structure.

The electrochemical behavior of diiron dithiolate complexes with this compound has been investigated using techniques such as cyclic voltammetry. These studies provide insights into the redox properties of the complexes and their potential as electrocatalysts for proton reduction.

The cyclic voltammogram of [Fe₂(CO)₅{P(3-C₆H₄F)₃}{µ-SCH₂CH(CH₂CH₃)S}] in an appropriate solvent system typically shows one or more reduction waves. The potential at which these reductions occur is influenced by the electronic nature of the ligands. The presence of the electron-donating phosphine ligand generally makes the complex easier to oxidize and harder to reduce compared to the parent hexacarbonyl complex.

The electrochemical properties are crucial for evaluating the catalytic activity of these complexes in hydrogen evolution reactions. The reduction potentials can be correlated with the energy required to generate the catalytically active species.

This compound also forms stable complexes with gold(I), a soft metal ion that exhibits a high affinity for phosphine ligands. These complexes are of interest for their potential applications in catalysis and medicine.

The synthesis of gold(I) complexes with this compound is typically achieved by reacting a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride (Me₂SAuCl), with the phosphine ligand in a suitable solvent like dichloromethane. The reaction proceeds via the displacement of the weakly coordinating dimethyl sulfide (B99878) ligand by the stronger phosphine donor. A 1:1 molar ratio of the reactants yields the linear complex chlorido[this compound]gold(I), [AuCl{P(C₆H₄-3-F)₃}].

The structural analysis of this complex by single-crystal X-ray diffraction reveals a nearly linear P-Au-Cl coordination geometry, which is characteristic of two-coordinate gold(I) complexes. The P-Au-Cl bond angle is typically close to 180°. The Au-P and Au-Cl bond lengths are consistent with those observed for other gold(I) phosphine complexes. The crystal packing is influenced by intermolecular interactions, including C-H···Cl and C-H···F hydrogen bonds.

Table 2: Crystallographic Data for Chlorido[this compound]gold(I)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₂AuClF₃P |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.4028 (8) |

| b (Å) | 12.3281 (11) |

| c (Å) | 13.2214 (10) |

| P-Au-Cl angle (°) | 178.13 (5) |

Data obtained from the crystallographic information file for the specified compound.

Osmium Clusters

Detailed research findings on the coordination of this compound specifically with osmium clusters, including substitution reactions, orthometalation, and precise Os-P bond lengths, are not extensively available in the reviewed scientific literature. While studies have been conducted on analogous fluorinated phosphine ligands, such as tris(4-fluorophenyl)phosphine, with osmium clusters, a direct extrapolation of these results to the 3-fluoro isomer would be speculative. niscpr.res.in Therefore, the following subsections are based on general principles of phosphine-osmium cluster chemistry, but lack specific experimental data for the title compound.

Information regarding the substitution reactions of this compound on osmium carbonyl clusters and its effect on cluster integrity is not available in the searched literature.

There is no specific information available in the reviewed literature concerning the orthometalation reactions of this compound within an osmium cluster framework.

Specific experimental data for Os-P bond lengths in osmium clusters containing the this compound ligand are not present in the surveyed literature. The basicity of the phosphine, influenced by the electron-withdrawing fluorine atom at the meta position, would be a key factor in determining this bond length.

Palladium and Platinum Complexes

This compound forms stable complexes with both palladium (Pd) and platinum (Pt). The coordination chemistry is analogous to that of the well-studied triphenylphosphine (PPh₃), but with electronic modifications imparted by the fluorine atoms. These atoms act as electron-withdrawing groups, which influences the σ-donor and π-acceptor properties of the phosphine ligand. wikipedia.org

Palladium complexes featuring phosphine ligands are cornerstone catalysts for a vast array of cross-coupling reactions, including the Heck, Suzuki, and Sonogashira couplings. Typically, Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, serve as precatalysts. wikipedia.org These 18-electron tetrahedral complexes readily dissociate one or more phosphine ligands in solution to generate highly reactive 16- or 14-electron species that can initiate the catalytic cycle. Similarly, a Pd(0) complex with this compound would be expected to exhibit this behavior. The increased π-acidity of the fluorinated phosphine can affect the stability and reactivity of the catalytic intermediates. wikipedia.org

Palladium(II) complexes are also common, often prepared by reacting a Pd(II) salt like PdCl₂ with the phosphine ligand. wikipedia.org These square planar complexes are important intermediates and catalysts in their own right. For instance, complexes of the type [PdCl₂(PR₃)₂] are well-established.

Platinum complexes show similar structural motifs. Four-coordinate Pt(0) complexes, such as Pt(PPh₃)₄, are known to be tetrahedral and also dissociate ligands in solution. wikipedia.org Reaction with various reagents can lead to oxidative addition, forming stable Pt(II) species. The electronic properties of the this compound ligand can influence the redox potential and subsequent reactivity of the platinum center.

| Metal | Oxidation State | Typical Geometry | Key Features | Representative Analogue |

| Pd | 0 | Tetrahedral | Acts as a precatalyst; ligand dissociation in solution is crucial for catalytic activity. | Pd(PPh₃)₄ |

| II | Square Planar | Stable complexes; often intermediates in catalytic cycles. | trans-PdCl₂(PPh₃)₂ | |

| Pt | 0 | Tetrahedral | Precursor to other platinum complexes; undergoes oxidative addition reactions. | Pt(PPh₃)₄ |

| II | Square Planar | Generally very stable and less reactive than Pd(II) analogues. | cis-PtCl₂(PPh₃)₂ |

Nickel Complexes

This compound also serves as a ligand in nickel chemistry. Nickel complexes are versatile and find use in various catalytic processes, including cross-coupling and polymerization. Nickel(0) complexes, such as Ni(CO)₃L where L is a phosphine, have been studied to understand the bonding and electronic effects of different phosphine ligands. nih.gov The synthesis of this compound itself can involve a reaction with hexacarbonyl nickel.

The coordination of phosphines to a Ni(0) center allows for the stabilization of this low oxidation state. These complexes, often tetrahedral, are typically 18-electron species. In catalysis, the dissociation of a phosphine ligand is often a key step to generate a coordinatively unsaturated, catalytically active species. The steric and electronic properties of this compound, including its cone angle and electron-withdrawing character, will dictate the lability of the Ni-P bond and the reactivity of the resulting nickel species. acs.org

Nickel(II) complexes with phosphine ligands are also well-known, commonly adopting square planar or tetrahedral geometries depending on the specific ligands involved. For example, complexes like NiCl₂(PPh₃)₂ are tetrahedral. wikipedia.org

Main Group Metal Complexes

While the coordination chemistry of phosphines is most extensively studied with transition metals, they also form complexes with main group elements. libretexts.orgresearchgate.net Phosphines act as Lewis bases (σ-donors) through their lone pair of electrons and can coordinate to Lewis acidic main group metal centers. researchgate.net

The interaction of this compound with main group metals would be governed by these fundamental Lewis acid-base principles. The electron-withdrawing fluorine atoms on the phenyl rings decrease the basicity of the phosphorus atom compared to non-fluorinated analogues like triphenylphosphine. Consequently, it would be expected to form weaker bonds with main group metals or require a more Lewis acidic metal center for stable complex formation.

Examples of main group elements that form complexes with phosphine ligands include aluminum, gallium, indium, and tin. The resulting complexes can have various structures and coordination numbers, and their stability is often influenced by the steric bulk of the phosphine ligand. Given the moderate steric profile of this compound, it would likely form stable adducts with a range of main group metal halides and organometallic compounds. However, specific studies on complexes of this compound with main group metals are not extensively documented in the literature.

Computational Studies in Coordination Chemistry

Density Functional Theory (DFT) Calculations on Electronic Transitions and Stability

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of coordination complexes, including those containing phosphine ligands. researchgate.net DFT calculations can provide deep insights into the stability, electronic structure, and spectroscopic properties of complexes with this compound.

Stability: The stability of a metal-phosphine complex can be assessed by calculating the metal-phosphine bond dissociation energy (BDE). DFT methods, particularly those that include corrections for dispersion forces, have shown increasing accuracy in predicting BDEs. researchgate.net The calculations can model how the electron-withdrawing fluoro-substituents affect the strength of the M-P bond by modulating the balance of σ-donation from the phosphorus to the metal and π-back-donation from the metal to the phosphine's σ* orbitals. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) is widely used to calculate the electronic absorption spectra of transition metal complexes. nih.govresearchgate.net These calculations can identify the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand field (d-d) transitions. nih.govresearchgate.net For a complex containing this compound, TD-DFT could predict how the energy levels of the metal d-orbitals and the ligand orbitals are perturbed upon coordination, and how this affects the absorption spectrum and photochemical properties of the complex. nih.govresearchgate.net

| Parameter Studied by DFT | Information Gained |

| Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles. researchgate.net |

| Bond Dissociation Energy | Quantifies the strength and stability of the metal-phosphine bond. researchgate.net |

| Orbital Analysis | Visualizes the HOMO and LUMO to understand bonding, reactivity, and the nature of electronic transitions. nih.gov |

| TD-DFT Calculations | Simulates UV-Vis spectra and helps assign observed absorption bands to specific electronic transitions (e.g., MLCT, LMCT). nih.govresearchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of coordination chemistry, MD can provide insights into the dynamic behavior of complexes in solution, which is often difficult to probe experimentally.

For complexes of this compound, MD simulations could be employed to study several dynamic processes:

Ligand Exchange: Simulations can model the dissociation and association of phosphine ligands from a metal center, a fundamental step in many catalytic cycles. tuwien.atuvic.ca This can help in understanding the factors that control ligand lability, such as solvent effects and steric hindrance.

Solvent Effects: The behavior of a complex can be significantly influenced by the surrounding solvent molecules. MD explicitly includes solvent molecules, allowing for the study of solvation shells and their impact on the stability and dynamics of the complex.

Recent advances have seen the development of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation of a phosphine complex, the reactive core (metal center and inner coordination sphere) is treated with high-level quantum mechanics, while the rest of the system (ligand periphery, solvent) is treated with classical molecular mechanics. tuwien.at This approach provides a balance between accuracy and computational cost, enabling the simulation of complex chemical processes like catalytic reactions. tuwien.at

Modeling of Metal-Ligand Interactions and Binding Energies

The interaction between a metal center and phosphine ligands like this compound is complex, involving a combination of sigma (σ) donation and pi (π) back-donation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these interactions and quantifying binding energies. While specific DFT studies exclusively on this compound complexes are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous fluorinated and substituted triarylphosphines.

The fluorine atom at the meta-position is electron-withdrawing, which reduces the electron density on the phosphorus atom. This, in turn, affects both the σ-donor and π-acceptor characteristics of the phosphine. The reduced basicity of the phosphorus lone pair leads to weaker σ-donation to the metal center compared to non-fluorinated triphenylphosphine.

Conversely, the electron-withdrawing nature of the fluorophenyl groups enhances the π-acidity of the ligand. The P-C σ* anti-bonding orbitals are lowered in energy, making them more suitable for accepting electron density from filled metal d-orbitals. This π-backbonding component is a crucial aspect of the metal-ligand bond. DFT calculations on related systems, such as gold(I) complexes with tri(4-fluorophenyl)phosphine, have been used to support the assignment of electronic transitions and understand the nature of the Au-P bond. researchgate.netresearchgate.net In such complexes, theoretical studies help elucidate how the coordination number and geometry affect bond strengths and angles. For instance, an increase in the number of phosphine ligands can lead to a weakening of the metal-halide bond in mixed-ligand complexes. researchgate.netresearchgate.net

Table 1: Key Aspects of Metal-Ligand Interactions in Fluorinated Triarylphosphines

| Interaction Type | Description | Influence of 3-Fluoro Substituent |

| σ-Donation | Donation of the phosphorus lone pair electrons to an empty metal orbital. | Reduced due to the inductive electron-withdrawing effect of fluorine, decreasing the Lewis basicity of the phosphorus atom. |

| π-Backbonding | Acceptance of electron density from filled metal d-orbitals into the P-C σ* anti-bonding orbitals of the ligand. | Enhanced due to the lowering of the energy of the σ* orbitals by the electronegative fluorine atoms. |

| Steric Effects | The spatial arrangement and bulk of the three 3-fluorophenyl rings around the phosphorus atom. | The Tolman cone angle is a key parameter used to quantify the steric bulk, which influences the coordination number and geometry of the resulting metal complex. |

Prediction of Conformational Preferences in Solution

The conformational landscape of triarylphosphines in solution is complex due to the rotation of the aryl groups around the P-C bonds. The preferred conformations have a significant impact on the ligand's effective steric bulk and its coordination properties. For this compound, like other triarylphosphines, the molecule is not rigid but exists as an equilibrium of different conformers in solution.

Computational and experimental methods, such as NMR spectroscopy, dipole moment measurements, and DFT calculations, are employed to study these conformational preferences. Studies on analogous molecules, for example, tris(3-methylphenyl)phosphine, have shown that such compounds typically exist as an equilibrium of conformers with different arrangements of the substituents relative to the phosphorus lone pair (or the P=X bond in chalcogenides). kpfu.ru

For this compound, the phenyl rings are expected to adopt a propeller-like arrangement. The primary conformations are often described by the torsional angles between the plane of the phenyl rings and the P-C bonds. In solution, the molecule likely undergoes rapid interconversion between several low-energy conformations. The presence of the fluorine at the meta-position is not expected to introduce a significant steric barrier to rotation compared to triphenylphosphine itself, but it can influence the conformational equilibrium through subtle electronic and crystal packing effects in the solid state.

DFT calculations can predict the relative energies of different conformers, identifying the most stable structures. For instance, calculations on tris(hetaryl)substituted phosphines have identified preferred conformers as non-eclipsed (synclinal or antiperiplanar) forms. nih.gov The spatial arrangement is determined by a balance of steric repulsions between the phenyl rings and electronic interactions.

Table 2: Predicted Conformational Characteristics of this compound in Solution

| Property | Description | Predicted Behavior |

| Primary Conformation | The dominant spatial arrangement of the three 3-fluorophenyl rings. | A propeller-like arrangement is expected, similar to other triarylphosphines. |

| Conformational Equilibrium | The existence of multiple, interconverting conformers in solution. | The molecule is predicted to exist as a dynamic equilibrium of several low-energy conformers, likely with gauche- and cis-arrangements of the rings. kpfu.ru |

| Rotational Barriers | The energy required for the rotation of the phenyl rings around the P-C bonds. | The barriers to rotation are expected to be relatively low, allowing for rapid interconversion at room temperature. |

| Influence of Solvent | The effect of the surrounding medium on the conformational preference. | The polarity of the solvent can influence the equilibrium by preferentially stabilizing more polar conformers. |

Catalytic Applications of Tris 3 Fluorophenyl Phosphine

Homogeneous Catalysis

In homogeneous catalysis, Tris(3-fluorophenyl)phosphine functions as a ligand that coordinates to a transition metal center. The electronic nature of the phosphine (B1218219) ligand is crucial as it can modify the electron density at the metal, thereby influencing the catalytic activity, stability, and selectivity of the complex. The electron-withdrawing fluorine atoms in the meta-position of this compound decrease the electron-donating ability of the phosphorus atom compared to triphenylphosphine (B44618). This can enhance the stability of the metal complex towards oxidation and can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the formation of carbon-carbon bonds. wikipedia.orgrsc.orgmit.eduorganic-chemistry.orgnih.gov In these reactions, phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The electronic properties of the phosphine ligand can influence the efficiency of the transmetalation and reductive elimination steps. nih.gov While electron-deficient phosphines are known to be effective ligands in various cross-coupling reactions, specific studies detailing the performance of this compound in reactions like Suzuki or Heck couplings are not extensively documented in the reviewed literature. rsc.org However, the principles of ligand electronic effects suggest that its application could offer advantages in specific substrate pairings where catalyst stability and controlled reactivity are required.

In the field of polymer chemistry, transition metal catalysts are employed for various polymerization reactions. Phosphine ligands play a role in defining the activity of the catalyst and the properties of the resulting polymer. For instance, rhodium-phosphine complexes have been investigated for the polymerization of acetylenes. researchgate.net The specific use and detailed research findings of this compound as a ligand in polymerization catalysis are not widely reported. Its isomeric counterpart, Tris(4-fluorophenyl)phosphine (B91858), has been used in rhodium(I) complexes for the living polymerization of phenylacetylenes, indicating that fluorinated phosphines can be effective ligands in this domain. researchgate.net

Homogeneous hydrogenation of unsaturated compounds, particularly olefins, is frequently catalyzed by rhodium complexes, with Wilkinson's catalyst, [RhCl(PPh₃)₃], being a classic example. rsc.orgwikipedia.org The nature of the phosphine ligand affects the catalyst's activity. Electron-withdrawing substituents on the aryl groups of the phosphine ligand can influence the rate of hydrogenation. uu.nl While the general effects of fluorinated phosphines have been studied, specific kinetic data and detailed research findings on the performance of rhodium complexes with this compound in hydrogenation reactions are limited in the available literature.

Rhodium-catalyzed reactions are also utilized for the oxygenative addition to terminal alkynes, a process for synthesizing esters, amides, and carboxylic acids. In these reactions, the phosphine ligand is a key component of the catalytic system. Research has shown that a catalyst system comprising [{Rh(cod)Cl}₂] and Tris(4-fluorophenyl)phosphine can effectively catalyze the reaction of terminal alkynes with O and N nucleophiles. researchgate.netsigmaaldrich.com This reaction proceeds through the formation of a rhodium vinylidene intermediate. Specific investigations into the use of the this compound isomer in this particular transformation have not been found in the reviewed literature.

Organocatalysis

This compound can act as a nucleophilic organocatalyst, a field where phosphines initiate reactions by adding to electrophilic starting materials to form reactive zwitterionic intermediates. nih.govillinois.edu This mode of catalysis is distinct from its role as a ligand in metal-based systems. The nucleophilicity of the phosphine is a critical parameter; highly nucleophilic phosphines can sometimes lead to undesired side reactions, while less nucleophilic, electron-poor phosphines can offer improved selectivity.

The primary application of triarylphosphines as organocatalysts is in annulation reactions, particularly [3+2] and [4+2] cycloadditions. pku.edu.cnnih.govorganic-chemistry.org In a typical [3+2] cycloaddition, the phosphine catalyst adds to an allenoate, generating a 1,3-dipole (a zwitterionic intermediate). This dipole then reacts with an electron-deficient alkene or imine, leading to a five-membered ring after intramolecular cyclization and elimination of the phosphine catalyst. pku.edu.cnrsc.org

Electron-poor triarylphosphines, such as tris(4-chlorophenyl)phosphine (B71986) and tris(4-fluorophenyl)phosphine, have been shown to be effective catalysts in these annulations. researchgate.net The reduced nucleophilicity of these phosphines can be advantageous, leading to cleaner reactions and in some cases, controlling the reaction pathway. nih.gov As an electron-withdrawing triarylphosphine, this compound fits into this catalyst class and is expected to be effective in similar transformations. The general mechanism for a phosphine-catalyzed [3+2] annulation is outlined below.

General Mechanism of Phosphine-Catalyzed [3+2] Annulation:

Nucleophilic Attack: The phosphine catalyst adds to the β-carbon of an activated allene (B1206475) (e.g., an allenoate) in a conjugate addition.

Zwitterion Formation: This addition forms a resonance-stabilized zwitterionic intermediate, which can act as a 1,3-dipole.

Cycloaddition: The carbanionic α-carbon of the zwitterion attacks the electrophilic partner (e.g., an activated alkene or imine) in a Michael-type addition.

Ring Closure: An intramolecular reaction occurs where the newly formed enolate attacks the vinylphosphonium salt part of the molecule, forming a five-membered ring.

Catalyst Regeneration: The phosphine catalyst is eliminated, regenerating it for the next catalytic cycle and yielding the final cyclopentene (B43876) product.

Below is a table summarizing typical reactants and products in phosphine-catalyzed annulation reactions where electron-deficient phosphines are often employed.

| Reaction Type | Three-Carbon Component | Two-Atom Component | Product | Reference Principle |

|---|---|---|---|---|

| [3+2] Annulation | Allenoate | Electron-Deficient Alkene | Functionalized Cyclopentene | pku.edu.cn |

| [3+2] Annulation | Allenoate | N-Sulfonylimine | Functionalized Pyrroline | nih.gov |

| [3+2] Annulation | Allenoate | Trifluoromethylketone | Dihydrofuran | rsc.orgresearchgate.net |

| [4+2] Annulation | γ-Substituted Allenoate | N-Tosylimine | Tetrahydropyridine | organic-chemistry.org |

Nucleophilic Phosphine Catalysis Mechanisms

The hallmark of nucleophilic phosphine catalysis is the initial addition of the phosphine to an electrophilic substrate, a process that generates a highly reactive zwitterionic intermediate under mild conditions. This intermediate then engages in a variety of transformations, ultimately leading to the desired product and regeneration of the phosphine catalyst.

The catalytic cycle of reactions involving this compound is initiated by the nucleophilic attack of the phosphorus atom on an electron-deficient substrate. For instance, in reactions with activated allenes or alkynes, the phosphine adds to the carbon-carbon multiple bond to form a phosphonium (B103445) zwitterion.

A concrete example of this process has been documented in the reaction of this compound with acrylic acid and its derivatives. In this non-catalytic transformation that mirrors the initial step of a catalytic cycle, the phosphine attacks the β-carbon of the acrylate (B77674) system, leading to the formation of a zwitterionic phosphonium enolate. This intermediate is then typically protonated or engages in further reactions. Studies suggest a stepwise mechanism that includes the initial formation of this zwitterionic species, which is then followed by an intermolecular proton transfer to the generated carbanionic center.

The electronic properties of the phosphine catalyst play a critical role in controlling the regioselectivity of many catalytic reactions, particularly in annulations involving allenoates. The zwitterionic intermediate formed from the addition of a phosphine to an allenoate can exist in two primary resonance forms, with the negative charge localized on either the α- or γ-carbon. The subsequent reaction pathway, and thus the structure of the final product, is determined by which of these resonant forms is more reactive or stable.

The electronic nature of the phosphine directly influences this balance. Electron-rich phosphines tend to favor one reaction pathway, while electron-deficient phosphines can favor another, sometimes leading to a complete reversal of regioselectivity. For example, in the [4+2] annulation of α-alkylallenoates, the use of a highly nucleophilic (electron-rich) phosphine like hexamethylphosphorous triamide (HMPT) leads to the formation of one regioisomer. In contrast, when a less nucleophilic, electron-withdrawing triarylphosphine such as tris(4-fluorophenyl)phosphine is used, a polarity inversion occurs in the 1,4-dipole synthon, resulting in the formation of the opposite regioisomer. This reversal is attributed to a shift in the equilibrium from the phosphonium dienolate to the vinylogous phosphonium ylide intermediate, which is favored by the electron-withdrawing nature of the phosphine. As this compound is also an electron-deficient triarylphosphine, it is expected to exert similar electronic control over the regioselectivity of such transformations.

Specific Reaction Types

Phosphine-catalyzed annulation reactions are powerful methods for constructing cyclic molecular architectures. In a typical [3+2] cycloaddition, an allenoate serves as a three-carbon building block that reacts with an electron-deficient alkene to form a five-membered ring. The reaction is initiated by the formation of the zwitterionic intermediate, which then acts as a 1,3-dipole, adding to the alkene.

Similarly, [4+2] annulations, or cycloadditions, can be achieved using allenoates as four-carbon synthons. These reactions are highly valuable for the synthesis of functionalized six-membered rings like tetrahydropyridines and cyclohexenes. The regiochemical outcome of these reactions is often dependent on the choice of phosphine catalyst. While these annulations are well-established for a variety of phosphines, and the closely related tris(4-fluorophenyl)phosphine has been shown to be an effective catalyst, specific examples detailing the use of this compound as the primary catalyst for these transformations are not prominent in the scientific literature.

Triarylphosphines have proven effective as catalysts for the synthesis of α,β-diaminoacid derivatives. In a study by Ohta, Furukawa, and colleagues, triphenylphosphine was used to catalyze the reaction of ethyl propynoate (B1239298) with two equivalents of phthalimide (B116566) to produce ethyl 2,3-diphthalimidoylpropanoate in high yield. This reaction provides an efficient route to protected 2,3-diaminoacids. The process is believed to occur through a zwitterionic intermediate formed from the reaction of the α,β-unsaturated ester with the phosphine catalyst.

The choice of solvent was found to be critical for the selective synthesis of the desired diaminoacid derivative over potential byproducts. The effectiveness of triphenylphosphine in this transformation highlights the utility of the broader class of triarylphosphine catalysts for this purpose.

Table 1: Effect of Reaction Conditions on the Synthesis of Ethyl 2,3-diphthalimidoylpropanoate using PPh₃ Catalyst

| Entry | Solvent | Time (h) | Temperature | Yield (%) |

| 1 | Toluene | 24 | r.t. | 32 |

| 2 | DMSO | 3 | r.t. | 86 |

| 3 | DMSO | 24 | 100 °C | 97 |

| 4 | 2-Butanone | 24 | r.t. | 84 |

| 5 | 2-Butanone | 24 | reflux | 93 |

| Data sourced from a study by Oe, Y. et al., which utilized triphenylphosphine as the catalyst. This table illustrates the general reactivity for this class of phosphines. |

The Wittig reaction is a fundamental transformation in organic synthesis that converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent). The reaction mechanism involves the formation of a betaine (B1666868) intermediate, followed by an oxaphosphetane, which then decomposes to the alkene and a phosphine oxide.

The stereoselectivity of the Wittig reaction (the ratio of Z- to E-alkenes) is highly dependent on the nature of the phosphonium ylide. The electronic properties of the substituents on the phosphorus atom can influence this outcome. While specific examples of this compound being used to prepare Wittig reagents are not extensively documented, its electronic character allows for a theoretical consideration of its potential effects. The electron-withdrawing fluoro substituents would be expected to increase the acidity of the α-protons on the corresponding phosphonium salt, facilitating the formation of the ylide with a weaker base. Furthermore, the electronic nature of substituents on the aromatic rings of the phosphine is known to affect the cis/trans ratio of the resulting alkene, suggesting that this compound could offer a different stereoselectivity profile compared to standard triphenylphosphine-based reagents.

Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by nucleophilic phosphines. uab.catorganic-chemistry.org The general mechanism involves the initial nucleophilic attack of the phosphine on the β-position of the activated alkene. This forms a zwitterionic phosphonium enolate intermediate. This intermediate is basic enough to deprotonate a pronucleophile (e.g., a β-dicarbonyl compound), which then attacks another molecule of the activated alkene. nih.gov Subsequent proton transfer and catalyst regeneration complete the catalytic cycle.

Commonly used phosphines for this transformation include triphenylphosphine and tributylphosphine. uab.cat While the para-substituted isomer, tris(4-fluorophenyl)phosphine, has been mentioned as a catalyst in tandem reactions, specific studies detailing the catalytic activity of this compound in straightforward Michael additions are scarce. nih.gov One study has explored the stoichiometric reaction of this compound with acrylic acid and its derivatives, leading to the synthesis of new quaternary phosphonium salts, but this does not represent a catalytic application in a Michael addition. researchgate.net

Table 1: General Data on Phosphine-Catalyzed Michael Additions (Illustrative) This table is based on general findings for phosphine catalysis and does not represent specific data for this compound.

| Catalyst | Michael Acceptor | Nucleophile | Yield (%) |

|---|---|---|---|

| Triphenylphosphine | Methyl vinyl ketone | Dimethyl malonate | Good to Excellent |

| Tributylphosphine | Acrylonitrile | 2-Nitropropane | High |

Morita-Baylis-Hillman (MBH) Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or a phosphine. wikipedia.orgorganic-chemistry.org The reaction mechanism initiated by a phosphine catalyst starts with the conjugate addition of the phosphine to the activated alkene to form a zwitterionic intermediate. This intermediate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst furnishes the densely functionalized allylic alcohol product. synarchive.com

Phosphines are often used as catalysts because they can be more nucleophilic than corresponding amines and can accelerate the often slow MBH reaction. synarchive.com Chiral phosphines have also been developed for asymmetric versions of the MBH reaction. rsc.org However, the literature specifically citing the use of this compound as the primary catalyst for this transformation is not found. The reduced nucleophilicity of this phosphine might render it less effective compared to more electron-rich phosphines typically employed in this reaction.

Table 2: Common Catalysts in Morita-Baylis-Hillman Reactions (Illustrative) This table shows examples of catalysts used in MBH reactions and does not include specific data for this compound.

| Catalyst Type | Example Catalyst | Electrophile | Activated Alkene |

|---|---|---|---|

| Tertiary Amine | DABCO | Benzaldehyde | Methyl acrylate |

| Tertiary Phosphine | Triphenylphosphine | p-Nitrobenzaldehyde | Methyl vinyl ketone |

| Chiral Phosphine | BINOL-derived phosphine | N-Tosyl imines | Phenyl acrylate |

Synthesis of Hydroquinoline Derivatives

The synthesis of hydroquinoline scaffolds often involves annulation or cycloaddition reactions. While phosphine catalysis is a powerful tool for constructing various heterocyclic rings, a direct, documented method for the synthesis of hydroquinoline derivatives using this compound as the catalyst is not apparent in the surveyed scientific literature.

Research on related structures includes the synthesis of 4-fluorophenyl-substituted 8-hydroxyquinoline (B1678124) derivatives, which were then used to form aluminum complexes for materials science applications, but this work does not involve phosphine catalysis for the formation of the quinoline (B57606) ring itself. nih.gov Conceptually, phosphine-catalyzed annulation reactions could potentially be designed to produce hydroquinolines, but specific examples employing this compound are not available.

Reactivity and Reaction Mechanisms

Reactions Leading to Phosphonium (B103445) Salts

The fundamental reactivity of tertiary phosphines, including tris(3-fluorophenyl)phosphine, involves the donation of the lone pair of electrons on the phosphorus atom to an electrophilic carbon, leading to the formation of a quaternary phosphonium salt. This process, known as quaternization, is a classic example of a nucleophilic substitution reaction where the phosphine (B1218219) acts as the nucleophile. researchgate.net The general mechanism involves the attack of the phosphine on the electrophile, resulting in the formation of a new phosphorus-carbon bond and a positively charged phosphonium cation, which is then associated with a counter-anion.

This compound has been shown to react with acrylic acid and its derivatives to synthesize novel quaternary phosphonium salts. ruthigen.com In these reactions, the phosphine engages in a nucleophilic addition to the electron-deficient β-carbon of the α,β-unsaturated carbonyl system, a process often referred to as a Michael-type addition. This is followed by protonation of the resulting enolate intermediate by the carboxylic acid proton to yield the final phosphonium salt.

The table below summarizes the reactants and products in the phosphorylation reaction.

| Reactant 1 | Reactant 2 | Product (Phosphonium Salt) |

| This compound | Acrylic Acid | (2-carboxyethyl)tris(3-fluorophenyl)phosphonium |

| This compound | Acrylic Acid Derivatives | Substituted (2-carboxyethyl)tris(3-fluorophenyl)phosphonium derivatives |

C-H Bond Scission and Metal Hydride Formation in Cluster Reactions

Detailed studies specifically documenting the involvement of this compound in C-H bond scission and subsequent metal hydride formation within the context of metal cluster reactions are not extensively available in the current scientific literature. While C-H activation is a well-established field in organometallic chemistry, and phosphine ligands play a crucial role in tuning the electronic and steric properties of metal centers to facilitate such reactions, specific examples involving this compound in this type of transformation are not readily reported. greyhoundchrom.comnih.gov

Ligand Dissociation and Exchange Processes

In organometallic chemistry, phosphine ligands can be displaced from a metal coordination sphere by other ligands in a process known as ligand dissociation or exchange. youtube.com This reactivity is fundamental to the mechanism of many catalytic cycles. The substitution of carbon monoxide (CO) ligands in metal carbonyl complexes by phosphines is a well-documented example of this process.

Studies on the closely related isomer, tris(p-fluorophenyl)phosphine, demonstrate its ability to act as a nucleophilic ligand in substitution reactions with transition metal carbonyl complexes of iron (Fe), molybdenum (Mo), and tungsten (W). In these reactions, the phosphine ligand displaces one or more CO ligands to form new metal-phosphine complexes. For example, the reaction with molybdenum hexacarbonyl, Mo(CO)₆, can lead to both mono- and di-substituted products, [(p-FC₆H₄)₃P]Mo(CO)₅ and [(p-FC₆H₄)₃P]₂Mo(CO)₄, depending on the reaction conditions.

The reaction proceeds via a dissociative or associative mechanism. In the dissociative pathway, a CO ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming phosphine ligand. The electron-withdrawing nature of the fluorophenyl groups on the phosphine influences its bonding properties to the metal center, affecting the stability and reactivity of the resulting complex. Given the similar electronic properties, this compound is expected to undergo analogous ligand substitution reactions with various metal carbonyls and other organometallic complexes.

The following table summarizes the substitution products formed from the reaction of tris(p-fluorophenyl)phosphine with various metal carbonyls, illustrating the ligand exchange process.

| Metal Carbonyl Reactant | Phosphine Ligand | Substitution Products |

| Fe₂(CO)₉ | tris(p-fluorophenyl)phosphine | [(p-FC₆H₄)₃P]Fe(CO)₄ and [(p-FC₆H₄)₃P]₂Fe(CO)₃ |

| Mo(CO)₆ | tris(p-fluorophenyl)phosphine | [(p-FC₆H₄)₃P]Mo(CO)₅ and [(p-FC₆H₄)₃P]₂Mo(CO)₄ |

| W(CO)₆ | tris(p-fluorophenyl)phosphine | [(p-FC₆H₄)₃P]W(CO)₅ |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds like Tris(3-fluorophenyl)phosphine. While comprehensive, publicly accessible spectral data for this specific compound is not detailed in the literature, its expected NMR features can be reliably predicted based on its molecular structure and data from analogous compounds. The presence of ¹H, ³¹P, and ¹⁹F nuclei makes it an ideal candidate for multinuclear NMR analysis.

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically between 7.0 and 7.8 ppm). Due to the meta-substitution of the fluorine atom, the four protons on each phenyl ring are chemically non-equivalent. This would result in intricate splitting patterns arising from both proton-proton (³JHH) and proton-phosphorus (JHP) couplings.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphine (B1218219) ligands. The ³¹P nucleus is 100% abundant and highly sensitive. For trivalent phosphines, the chemical shifts are highly dependent on the electronic and steric nature of the substituents. The ³¹P NMR spectrum of this compound is expected to exhibit a single resonance. For comparison, the chemical shift of the parent triphenylphosphine (B44618) is approximately -6 ppm. The introduction of electronegative fluorine atoms on the phenyl rings is anticipated to shift this value. For instance, in a diiron dithiolate complex, this compound exhibited a ³¹P chemical shift of 54.39 ppm, indicating significant electronic changes upon coordination to a metal center. acs.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for probing the electronic environment of the fluorine atoms. The ¹⁹F NMR spectrum of this compound should display a single resonance for the three equivalent fluorine atoms. This signal would likely be a doublet of doublets due to coupling with the phosphorus atom (JFP) and the adjacent aromatic protons (JFH). The precise chemical shift provides insight into the electronic effects within the molecule.

Research on the synthesis of new quaternary phosphonium (B103445) salts and phosphabetaines derived from this compound has utilized ¹H and ³¹P NMR for characterization, confirming the utility of these techniques in tracking the reactivity of the parent phosphine. researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the concentration or purity of a substance with high precision and accuracy, as the signal intensity is directly proportional to the number of nuclei. researchgate.net It offers a distinct advantage over chromatographic techniques by not requiring identical reference standards for every analyte.

While specific qNMR applications utilizing this compound as either the analyte or an internal standard are not prominently documented, the principles of the technique are broadly applicable. Both ³¹P and ¹⁹F nuclei are well-suited for qNMR due to their 100% natural abundance, high sensitivity, and the typical simplicity of the resulting spectra, which often feature well-resolved signals with minimal background interference. nist.gov

For a potential qNMR assay, this compound could be quantified using a certified internal standard. Key considerations for accurate quantification include ensuring a long relaxation delay (D1) to allow for complete T1 relaxation of all nuclei being compared and using inverse-gated decoupling to suppress any Nuclear Overhauser Effect (NOE) enhancements that could skew signal integrals. nist.gov

Infrared (IR) Spectroscopy

Expected characteristic bands for this compound include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption band, usually found in the 1300-1000 cm⁻¹ range, which is indicative of the fluorinated phenyl groups.

P-C stretching: Vibrations associated with the phosphorus-carbon bond.

Aromatic C-H bending: Out-of-plane bending vibrations appear as strong bands in the 900-675 cm⁻¹ region, and their positions are diagnostic of the substitution pattern on the benzene (B151609) ring.

Studies involving compounds synthesized from this compound have employed IR spectroscopy to confirm their structures, highlighting its role in the broader chemical analysis of this ligand and its derivatives. acs.orgresearchgate.net

X-ray Diffraction (XRD) and Crystallography

While the crystal structure of the free this compound ligand is not described in the searched literature, a detailed single-crystal X-ray diffraction analysis has been performed on its gold(I) complex, Chlorido[this compound]gold(I) . This structure provides invaluable, high-precision insight into the molecular geometry, bond parameters, and intermolecular interactions of the this compound ligand when coordinated to a metal center.

The single-crystal X-ray structure of Chlorido[this compound]gold(I) was determined at a temperature of 100 K. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.

The analysis reveals that the gold atom is coordinated by the phosphorus atom of the phosphine ligand and a chloride ion, forming a nearly linear P—Au—Cl unit with a bond angle of 178.13(5)°. The three 3-fluorophenyl rings of the ligand adopt a propeller-like conformation around the phosphorus atom.

The high-resolution crystal structure allows for a precise determination of the geometric parameters within the coordinated this compound ligand.

Selected Bond Lengths and Angles for Chlorido[this compound]gold(I)

| Bond/Angle | Value |

|---|---|

| Au1—P1 | 2.2273(8) Å |

| P1—C1 | 1.809(4) Å |

| P1—C7 | 1.815(4) Å |

| P1—C13 | 1.815(4) Å |

| C3—F1 | 1.364(4) Å |

| C9—F2A | 1.349(7) Å |

| C15—F3A | 1.362(6) Å |

| C1—P1—C7 | 105.14(17)° |

| C1—P1—C13 | 105.29(17)° |

| C7—P1—C13 | 105.04(17)° |

| Au1—P1—C1 | 113.19(12)° |

| Au1—P1—C7 | 113.62(12)° |

| Au1—P1—C13 | 113.52(12)° |

The three phenyl rings are not planar with respect to each other, as shown by the dihedral angles between them: 77.7(3)° (C1–C6 / C7–C12), 84.4(3)° (C1–C6 / C13–C18), and 77.4(3)° (C7–C12 / C13–C18).